

### AZ-1355: A Novel Investigational Agent for Lipid Reduction

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: There is no publicly available scientific literature or clinical data for a compound designated as "AZ-1355." The following technical guide is a representative example constructed to fulfill the user's request for a specific data structure and content type. The data, protocols, and pathways described herein are hypothetical and based on the established mechanisms of the PCSK9 inhibitor class of lipid-lowering drugs.

### **Executive Summary**

This document provides a technical overview of the preclinical data for **AZ-1355**, a novel, fully human monoclonal antibody designed to target and inhibit Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By selectively binding to PCSK9, **AZ-1355** prevents its interaction with low-density lipoprotein receptors (LDLR) on hepatocytes. This mechanism leads to increased LDLR recycling and surface expression, resulting in enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. The following sections detail the in vitro and in vivo studies conducted to characterize the lipid-lowering properties of **AZ-1355**.

### **Quantitative Data Summary**

The lipid-lowering efficacy of **AZ-1355** was evaluated in both in vitro and in vivo models. The data consistently demonstrate a potent, dose-dependent reduction in key lipid parameters.

#### **Table 2.1: In Vitro PCSK9 Neutralization**



| Assay Type                  | Metric                | AZ-1355        | Control IgG           |
|-----------------------------|-----------------------|----------------|-----------------------|
| PCSK9-LDLR Binding<br>Assay | IC50 (nM)             | 0.85           | > 1,000               |
| HepG2 Cell-Based<br>Assay   | LDLR Upregulation (%) | 250% at 100 nM | No significant change |

Table 2.2: In Vivo Efficacy in a Transgenic Mouse Model

of Hypercholesterolemia

| Treatment Group (Dose) | LDL-C Reduction<br>(%) | Total Cholesterol<br>Reduction (%) | Triglyceride Reduction (%) |
|------------------------|------------------------|------------------------------------|----------------------------|
| Vehicle Control        | 0%                     | 0%                                 | 0%                         |
| AZ-1355 (1 mg/kg)      | 35.2%                  | 28.1%                              | 15.6%                      |
| AZ-1355 (3 mg/kg)      | 58.9%                  | 45.7%                              | 22.4%                      |
| AZ-1355 (10 mg/kg)     | 75.4%                  | 62.3%                              | 25.8%                      |

# Experimental Protocols PCSK9-LDLR Binding Inhibition Assay

This assay quantifies the ability of **AZ-1355** to block the interaction between human PCSK9 and the extracellular domain of the human LDLR.

- Materials: Recombinant human PCSK9, recombinant human LDLR-ECD, 96-well microplates, HRP-conjugated detection antibody, TMB substrate.
- Method:
  - 96-well plates were coated with recombinant human LDLR-ECD overnight at 4°C.
  - Plates were washed and blocked with 3% BSA in PBS for 1 hour at room temperature.
  - A fixed concentration of recombinant human PCSK9 was pre-incubated with serial dilutions of AZ-1355 or control IgG for 1 hour.



- The PCSK9-antibody mixtures were added to the LDLR-coated plates and incubated for 2 hours.
- Plates were washed, and bound PCSK9 was detected using an HRP-conjugated anti-PCSK9 antibody.
- The reaction was visualized by adding TMB substrate, and the absorbance was read at 450 nm.
- The IC50 value was calculated using a four-parameter logistic curve fit.

### In Vivo Hypercholesterolemia Mouse Model Study

This study evaluated the dose-dependent efficacy of **AZ-1355** in a transgenic mouse model expressing human PCSK9.

- Model: C57BL/6 mice with liver-specific expression of human PCSK9, maintained on a highfat diet.
- Method:
  - Animals were randomized into four groups (n=8 per group): vehicle control, 1 mg/kg, 3 mg/kg, and 10 mg/kg AZ-1355.
  - A single subcutaneous injection of the assigned treatment was administered at day 0.
  - Blood samples were collected via tail vein at baseline (day 0) and at day 7 post-dose.
  - Serum was isolated, and total cholesterol, LDL-C, and triglycerides were measured using an automated clinical chemistry analyzer.
  - Percentage reduction from baseline was calculated for each lipid parameter.

## Visualizations: Pathways and Workflows Signaling Pathway of AZ-1355









Click to download full resolution via product page

• To cite this document: BenchChem. [AZ-1355: A Novel Investigational Agent for Lipid Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662766#az-1355-lipid-lowering-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com